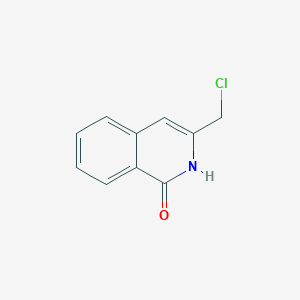
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine is a chemical compound . It has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders .
Synthesis Analysis
The synthesis of acridine derivatives, including 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, involves various steps . For instance, Najafi et al. in 2017 conceived and constructed a new set of hybrid analogues of 1,2,3,4-tertahydroacridine-1,2,3-triazole .Molecular Structure Analysis
The molecular structure of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis
Acridine derivatives, including 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have been developed with beneficial, biological, or photochemical effects . They have been used in various chemical reactions, including DNA intercalation .Aplicaciones Científicas De Investigación
Synthesis of Tetrahydroisoquinoline Derivatives
The compound is used in the synthesis of tetrahydroisoquinoline derivatives . A combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization is applied in the synthesis . This method leads to the tetrahydroisoquinoline core, which is a key component in many pharmaceutical compounds .
Anticancer Activities
The compound has shown potential in the development of anticancer drugs . Some fluorinated indolin-2-one derivatives, which can be synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have shown promising results in inhibiting the phosphorylation of RTKs in HuH7 . These derivatives have also shown a decrease in tumor load in a mouse model .
Antimicrobial Activities
The compound also has potential applications in the development of antimicrobial drugs . The fluorinated heterocycles derived from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine have shown promising results in in vivo and in vitro antimicrobial activities .
Synthesis of Antitumor Anthracyclinones
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine is used in the synthesis of antitumor anthracyclinones . The compound 2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol, a key intermediate for the synthesis of many antitumor anthracyclinones, can be synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine .
Development of Anti-inflammatory Drugs
Tetrahydroisoquinoline derivatives, which can be synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have shown potential in the development of anti-inflammatory drugs .
Development of Antiviral Drugs
The compound has potential applications in the development of antiviral drugs . Tetrahydroisoquinoline derivatives, synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have been evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine and other acridine derivatives involve the development of effective approaches for finding and optimizing these derivatives for localizing at disease sites . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .
Propiedades
IUPAC Name |
5,8-dimethoxy-1,2,3,4-tetrahydroacridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-13-7-8-14(18-2)15-11(13)9-10-5-3-4-6-12(10)16-15/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSDMZUFPVTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCCCC3=NC2=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imino-1,10-dimethyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2695960.png)

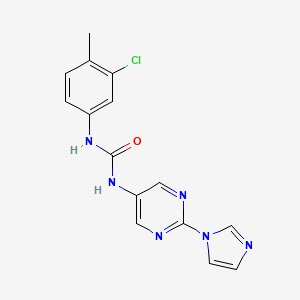
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2695969.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2695970.png)
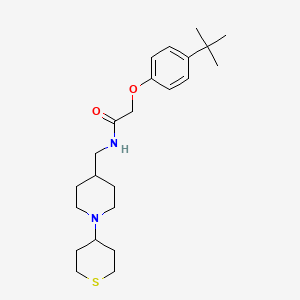
![5-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B2695973.png)
![2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2695974.png)
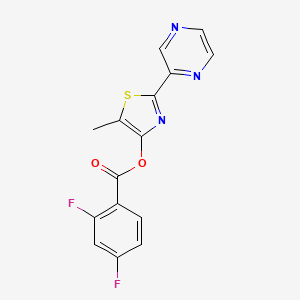
![N-(4-chlorophenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2695976.png)
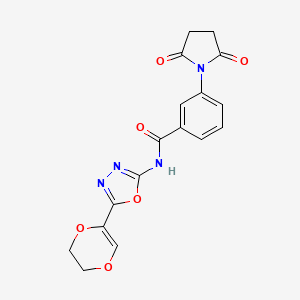
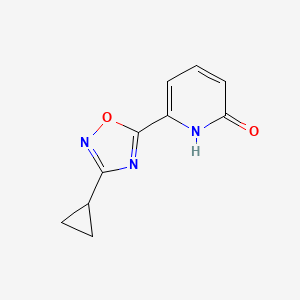
![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2695979.png)
